N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a substituted thiazole ring via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-21-8-6-5-7-19(21)27-22(30)15-33-23-14-13-20(28-29-23)24-16(2)26-25(34-24)17-9-11-18(31-3)12-10-17/h5-14H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMIUPJHHAGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-ethoxyaniline, 4-methoxybenzaldehyde, and 4-methylthiazole. These intermediates are then subjected to various reactions including condensation, cyclization, and acylation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness, waste management, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or thiazole moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with several acetamide derivatives reported in the literature. Below is a detailed comparison based on structural motifs, synthesis routes, and biological activities where available.
Structural Analogues and Key Differences
Key Observations :
- Core Heterocycles : The target compound’s pyridazine-thiazole scaffold differs from triazole-pyridine systems in but retains the sulfanyl-acetamide linkage common to all analogs.
- Biological Relevance : While the target compound’s activity is undocumented, triazole-acetamide derivatives (e.g., ) show anti-inflammatory effects, suggesting a plausible therapeutic niche.
Biological Activity
Structure
The chemical structure of N-(2-ethoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can be analyzed based on its functional groups:
- Ethoxyphenyl group : Contributes to lipophilicity and potentially enhances bioavailability.
- Thiazole and pyridazine moieties : Known for their roles in various biological activities including antimicrobial and anticancer properties.
Molecular Formula
The molecular formula is .
Research indicates that compounds with thiazole and pyridazine structures often interact with various biological targets:
- Enzyme Inhibition : Many thiazole derivatives exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in signaling pathways.
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : The compound may reduce pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was attributed to the induction of cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity. The compound's effectiveness was hypothesized to stem from its ability to disrupt bacterial cell wall synthesis.
Data Table
| Biological Activity | Observed Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer (cell lines) | Induced apoptosis | >10 | [Study 1] |
| Antimicrobial (bacteria) | Inhibition of growth | 32 | [Study 2] |
| Anti-inflammatory | Reduced cytokine levels | 50 | [Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
